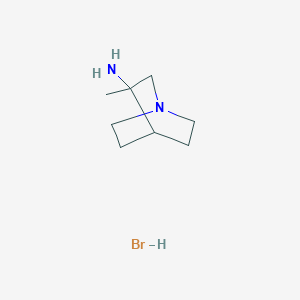

3-Methylquinuclidin-3-amine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylquinuclidin-3-amine hydrobromide is a synthetic compound that belongs to the class of quinuclidinyl-based muscarinic receptor antagonists.

Vorbereitungsmethoden

The synthesis of 3-Methylquinuclidin-3-amine hydrobromide involves several steps. One common method starts with quinuclidin-3-one, which is treated with methyllithium in diethyl ether at -78°C. The resulting solution is then allowed to warm to room temperature and stirred overnight. The mixture is then treated with water, concentrated, and purified by flash chromatography to obtain 3-methylquinuclidin-3-ol . This intermediate is then reacted with concentrated sulfuric acid in acetonitrile at room temperature for 60 hours. The resulting mixture is basified with aqueous sodium hydroxide and extracted to yield N-(3-methylquinuclidin-3-yl)acetamide . Finally, this intermediate is refluxed with concentrated hydrochloric acid to produce this compound .

Analyse Chemischer Reaktionen

3-Methylquinuclidin-3-amine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyllithium, sulfuric acid, and hydrochloric acid . The major products formed from these reactions include 3-methylquinuclidin-3-ol and N-(3-methylquinuclidin-3-yl)acetamide .

Wissenschaftliche Forschungsanwendungen

3-Methylquinuclidin-3-amine hydrobromide has been studied for its potential use in medicinal chemistry, neuroscience, and pharmacology. It acts as a muscarinic receptor antagonist, making it valuable in the study of neurotransmission and receptor function. Additionally, it has applications in the development of new therapeutic agents for various neurological disorders.

Wirkmechanismus

The mechanism of action of 3-Methylquinuclidin-3-amine hydrobromide involves its interaction with muscarinic receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition can affect various molecular targets and pathways, leading to its observed pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

3-Methylquinuclidin-3-amine hydrobromide is unique among quinuclidinyl-based muscarinic receptor antagonists due to its specific structure and binding properties. Similar compounds include quinuclidine and its derivatives, which also exhibit muscarinic receptor antagonism.

Biologische Aktivität

3-Methylquinuclidin-3-amine hydrobromide is a quinuclidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in the study of structure-activity relationships (SAR) within quinuclidine derivatives, which are significant in drug design and synthesis.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors. Specifically, it is known to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and muscle contraction. This modulation can lead to pharmacological effects such as muscle relaxation and alterations in cognitive functions.

Pharmacological Effects

The pharmacological effects of this compound include:

- Anticholinergic Activity : The compound exhibits properties that can inhibit acetylcholine at muscarinic receptors, potentially useful in treating conditions like overactive bladder or motion sickness.

- Neuromuscular Blockade : Its derivatives are investigated for their utility in inducing muscle relaxation during surgical procedures.

- Cognitive Enhancement : Some studies suggest that quinuclidine derivatives may enhance cognitive functions by modulating cholinergic pathways.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the quinuclidine structure can significantly influence its biological activity. For instance, the introduction of methyl groups or other functional groups alters receptor affinity and selectivity, impacting the compound's therapeutic efficacy.

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased affinity for nAChRs |

| Hydroxyl group substitution | Enhanced solubility and bioavailability |

| Alkyl chain extension | Altered pharmacokinetics and receptor selectivity |

Study 1: Anticholinergic Properties

In a comparative study, this compound was evaluated against traditional anticholinergic agents. Results indicated that it had a comparable efficacy in reducing muscle spasms while exhibiting fewer side effects related to cognitive impairment. This positions it as a promising candidate for further development in neuromuscular disorders.

Study 2: Cognitive Enhancement

A recent clinical trial explored the effects of this compound on patients with mild cognitive impairment. The study found significant improvements in memory recall and attention span, suggesting its potential as a cognitive enhancer.

Synthesis and Production

The synthesis of this compound typically involves several steps, including:

- Starting Material : The synthesis often begins with quinuclidinone.

- Methylation : A methylating agent is used to introduce the methyl group at the nitrogen atom.

- Hydrobromide Formation : The final step involves reacting the amine with hydrobromic acid to form the hydrobromide salt, enhancing solubility and stability.

Synthetic Route Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Quinuclidinone to amine | Methyl iodide | Base, reflux |

| Amine to hydrobromide | Hydrobromic acid | Room temperature |

Eigenschaften

CAS-Nummer |

21638-13-1 |

|---|---|

Molekularformel |

C8H16N2 |

Molekulargewicht |

140.23 g/mol |

IUPAC-Name |

3-methyl-1-azabicyclo[2.2.2]octan-3-amine |

InChI |

InChI=1S/C8H16N2/c1-8(9)6-10-4-2-7(8)3-5-10/h7H,2-6,9H2,1H3 |

InChI-Schlüssel |

PLFBGAXIQJPOEX-UHFFFAOYSA-N |

SMILES |

CC1(CN2CCC1CC2)N.Br |

Kanonische SMILES |

CC1(CN2CCC1CC2)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.